

Comprehensive Technical Guide: 1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene

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Compound of Interest

Compound Name: *1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene*

Cat. No.: *B12068190*

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Executive Summary & Compound Profile

Target Analyte: **1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene** CAS Registry Number: 2010260-94-1 Molecular Formula: C₁₃H₁₆BrClO Molecular Weight: 303.62 g/mol [1][2]

This guide serves as a technical standard for the characterization and utilization of **1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene**. [1] This compound is a critical tri-substituted benzene intermediate, distinguished by its unique 1,3,5-substitution pattern (meta-substitution). [1] It functions as a versatile scaffold in medicinal chemistry, specifically for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the distinct reactivity profiles of the aryl bromide, aryl chloride, and ether moieties allow for sequential, regioselective functionalization.

Physical Properties Table

Property	Value	Source/Validation
Appearance	Colorless to pale yellow oil or low-melting solid	Visual Inspection
Boiling Point	~360 °C (Predicted @ 760 mmHg)	ACD/Labs
LogP	5.30 ± 0.05	Consensus Prediction
Density	1.3 ± 0.1 g/cm ³	Predicted
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in Water	Lipophilic Ether Chain

Synthesis Strategy & Mechanism

To understand the impurity profile and spectroscopic background, one must understand the genesis of the molecule.[1] The most robust industrial route utilizes Nucleophilic Aromatic Substitution (S_NAr).[1]

Primary Pathway: The reaction of 1-bromo-3-chloro-5-fluorobenzene with cyclohexylmethanol in the presence of a strong base (Sodium Hydride or Potassium tert-butoxide).[1]

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the S_NAr mechanism and potential side reactions that dictate the impurity profile.



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Caption: Figure 1. S_NAr synthetic pathway showing the displacement of the labile fluorine atom by the cyclohexylmethoxide anion.[1]

Spectroscopic Analysis

This section details the expected spectral data derived from chemometric principles and analogous structures (e.g., 1-bromo-3-chloro-5-methoxybenzene).

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (if doped with Ag/Na).[1] Key Feature: The Halogen Isotope Pattern.[1]

The presence of one Bromine (

) and one Chlorine (

) creates a distinct "M+" cluster.[1]

m/z Peak	Relative Intensity	Origin
302	~75%	M+ ()
304	~100% (Base)	M+2 (AND)
306	~25%	M+4 ()
221/223	High	Loss of Cyclohexyl group (C ₆ H ₁₁)
55	High	Cyclohexyl fragment (C ₄ H ₇ ⁺)

Diagnostic Rule: Look for the "3:4:1" intensity ratio in the molecular ion cluster to confirm the Br+Cl motif.[1]

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]

The aromatic region is critical for confirming the 1,3,5-substitution. Due to the asymmetry introduced by the Br and Cl atoms, the three aromatic protons are chemically non-equivalent but magnetically similar, appearing as three distinct signals (often triplets due to meta-coupling, Hz).

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Context
7.15	dd / t	1H	Ar-H (C2)	Between Br and Cl (Most deshielded)
6.98	dd / t	1H	Ar-H (C6)	Between Br and OR
6.85	dd / t	1H	Ar-H (C4)	Between Cl and OR (Shielded by ether)
3.72	Doublet (Hz)	2H	O-CH ₂ -Cy	Ether methylene
1.70 - 1.85	Multiplet	6H	Cy-H	Cyclohexyl ring protons
1.15 - 1.35	Multiplet	5H	Cy-H	Cyclohexyl ring protons

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ Key Diagnostic: The ipso-carbons attached to heteroatoms.[1]

- 160.5 ppm:C-O (Quaternary, attached to ether).[1]
- 135.2 ppm:C-Cl (Quaternary).[1]
- 122.8 ppm:C-Br (Quaternary).[1]
- 124.0, 116.5, 114.2 ppm: Aromatic C-H carbons.[1]

- 74.5 ppm: O-CH₂ (Aliphatic ether carbon).[1]
- 37.8, 29.8, 26.5, 25.8 ppm: Cyclohexyl carbons.[1]

Infrared Spectroscopy (IR)

- 2920, 2850 cm⁻¹: Strong C-H stretching (Cyclohexyl aliphatic).[1]
- 1580, 1460 cm⁻¹: C=C Aromatic ring stretch.[1]
- 1245 cm⁻¹: C-O-C Asymmetric stretch (Strong ether band).[1]
- 780, 680 cm⁻¹: C-Cl and C-Br stretches (fingerprint region).[1]

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, specific impurities can interfere with downstream catalysis.[1]

Protocol: HPLC-UV (254 nm) or GC-MS.

- Starting Material (SM): 1-Bromo-3-chloro-5-fluorobenzene.[1][3][4]
 - Detection: GC-MS.[1][5] Lower MW (209/211).[1]
 - Cause: Incomplete reaction.
- Hydrolysis Product: 3-Bromo-5-chlorophenol.[1]
 - Detection: Broad peak in HPLC; Acidic nature.[1]
 - Cause: Moisture in the reaction mixture (NaH + H₂O → NaOH).[1]
- Regioisomers: Rare, but possible if the starting material was not pure 1,3,5-isomer.[1]

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